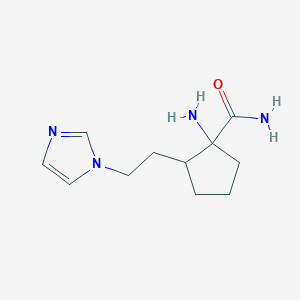
2-(2-(1h-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide is a synthetic compound that features an imidazole ring, a cyclopentane ring, and an amide group The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization with formaldehyde.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Amidation: The final step involves the formation of the amide bond by reacting the amine group with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used as reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxide derivatives of the imidazole ring.
Reduction: Primary amines from the reduction of the amide group.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with the imidazole ring.
Pharmacology: It can be studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology: It can be used as a probe to study biological processes involving imidazole-containing compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The compound can also interact with nucleic acids, proteins, or other biomolecules, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: An antimicrobial agent with a similar imidazole ring structure.
Clotrimazole: An antifungal agent with an imidazole ring.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Uniqueness
2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxamide is unique due to the presence of both the imidazole and cyclopentane rings, which can confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H18N4O |
|---|---|
Peso molecular |
222.29 g/mol |
Nombre IUPAC |
1-amino-2-(2-imidazol-1-ylethyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c12-10(16)11(13)4-1-2-9(11)3-6-15-7-5-14-8-15/h5,7-9H,1-4,6,13H2,(H2,12,16) |
Clave InChI |
DAUUCBGDDDJHMM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)(C(=O)N)N)CCN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


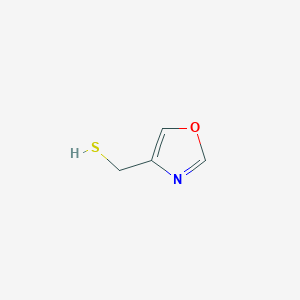
![1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol](/img/structure/B13627847.png)
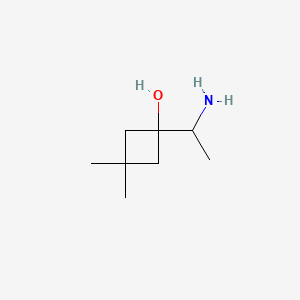
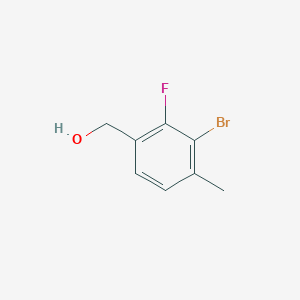
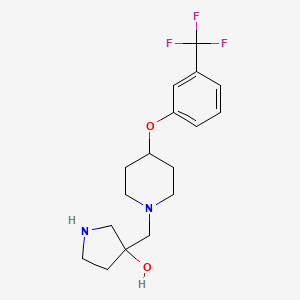
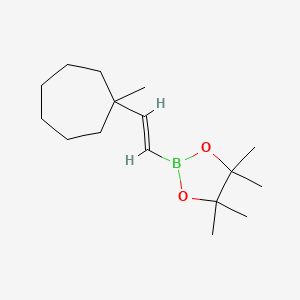
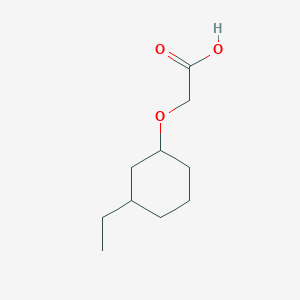
![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
![Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B13627905.png)
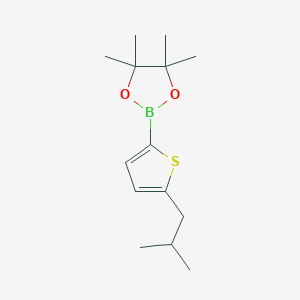
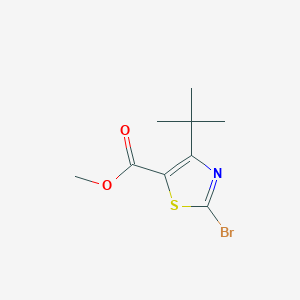

![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
